molecular formula C16H21N3O4 B2949485 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-ethoxypropyl)propanamide CAS No. 688773-84-4

3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-ethoxypropyl)propanamide

Cat. No.: B2949485
CAS No.: 688773-84-4
M. Wt: 319.361
InChI Key: UONYUSSJPAIGTE-UHFFFAOYSA-N
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Description

3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-ethoxypropyl)propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-ethoxypropyl)propanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Propanamide Group: The propanamide group can be introduced by reacting the quinazolinone core with a suitable propanoyl chloride derivative in the presence of a base such as triethylamine.

    Ethoxypropyl Substitution: The ethoxypropyl group can be introduced by reacting the intermediate with 3-ethoxypropylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the carbonyl groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amide and ethoxypropyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

    Biological Studies: It can be used to study the biological pathways and molecular targets associated with quinazolinone derivatives.

    Pharmaceutical Development: The compound can be a lead molecule for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a building block in material science.

Mechanism of Action

The mechanism of action of 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-ethoxypropyl)propanamide is likely related to its interaction with specific molecular targets such as enzymes, receptors, or DNA. The quinazolinone core can inhibit the activity of certain enzymes by binding to their active sites, while the propanamide and ethoxypropyl groups can enhance the compound’s binding affinity and selectivity. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide: Lacks the ethoxypropyl group, which may affect its biological activity and solubility.

    N-(3-ethoxypropyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide: Has an acetamide group instead of a propanamide group, which may influence its reactivity and pharmacokinetic properties.

    3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-methoxyethyl)propanamide: Contains a methoxyethyl group instead of an ethoxypropyl group, which may alter its chemical and biological properties.

Uniqueness

The presence of the ethoxypropyl group in 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-ethoxypropyl)propanamide can enhance its solubility, bioavailability, and binding affinity to molecular targets. This makes it a unique and potentially more effective compound compared to its analogs.

Properties

IUPAC Name

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-ethoxypropyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-2-23-11-5-9-17-14(20)8-10-19-15(21)12-6-3-4-7-13(12)18-16(19)22/h3-4,6-7H,2,5,8-11H2,1H3,(H,17,20)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONYUSSJPAIGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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